molecular formula C13H11NO2 B12116292 2-(Allyloxy)quinoline-3-carbaldehyde CAS No. 915949-71-2

2-(Allyloxy)quinoline-3-carbaldehyde

Cat. No.: B12116292
CAS No.: 915949-71-2
M. Wt: 213.23 g/mol
InChI Key: WJYCQCHYZKKVGE-UHFFFAOYSA-N
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Description

2-(Allyloxy)quinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)quinoline-3-carbaldehyde typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline-3-carbaldehyde can be reacted with allyl alcohol in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 2-(Allyloxy)quinoline-3-carboxylic acid.

    Reduction: 2-(Allyloxy)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)quinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for biological studies.

    Medicine: The compound can be explored for its pharmacological activities, including its potential as an antimalarial or antiviral agent.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The allyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro group instead of an allyloxy group.

    2-Methoxyquinoline-3-carbaldehyde: Contains a methoxy group instead of an allyloxy group.

    2-Hydroxyquinoline-3-carbaldehyde: Features a hydroxy group instead of an allyloxy group.

Uniqueness: 2-(Allyloxy)quinoline-3-carbaldehyde is unique due to the presence of the allyloxy group, which imparts different chemical reactivity and potential biological activities compared to its analogs. The allyloxy group can participate in additional chemical reactions, providing a versatile platform for further functionalization.

Properties

CAS No.

915949-71-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-prop-2-enoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-2-7-16-13-11(9-15)8-10-5-3-4-6-12(10)14-13/h2-6,8-9H,1,7H2

InChI Key

WJYCQCHYZKKVGE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC2=CC=CC=C2C=C1C=O

Origin of Product

United States

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